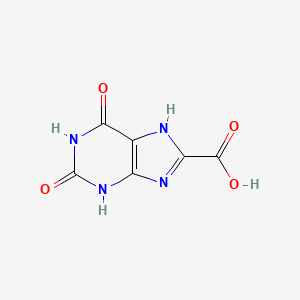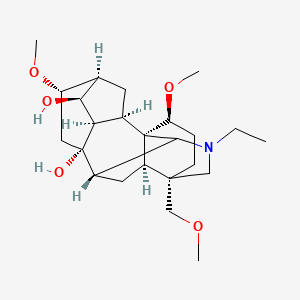
2,6,11-Trimethyldodecane
Overview
Description
2,6,11-Trimethyldodecane is an organic compound with the chemical formula C15H32. It is a branched alkane consisting of a dodecane backbone with three methyl groups located at positions 2, 6, and 11 . This compound is a colorless liquid with a molecular weight of 212.42 g/mol . It is known for its low reactivity and high stability, typical properties of alkanes .
Preparation Methods
2,6,11-Trimethyldodecane can be synthesized through several steps:
Obtaining Oily Compounds: The initial step involves obtaining oily compounds from raw materials.
Separation Techniques: Appropriate separation techniques such as distillation or extraction are used to isolate the target compound from the original mixture.
Structural Identification and Purification: The separated compound undergoes structural identification and purification to obtain the final this compound.
Chemical Reactions Analysis
2,6,11-Trimethyldodecane, being a saturated hydrocarbon, exhibits low reactivity. it can undergo certain types of reactions:
Oxidation: Under specific conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Cracking: At high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and halogens like chlorine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6,11-Trimethyldodecane has various applications in scientific research:
Chemistry: It is used as a reference compound in chromatography and as a standard in analytical chemistry.
Biology: It serves as a metabolite in certain bacterial species such as Pseudomonas putida.
Industry: It is used as a solvent in industrial applications, including coatings, inks, and cleaning agents.
Mechanism of Action
The mechanism of action of 2,6,11-Trimethyldodecane is not well-documented in the literature. As a hydrocarbon, it does not typically exhibit biological activity. Its effects are likely physical rather than chemical, such as altering the properties of materials it is added to.
Comparison with Similar Compounds
2,6,11-Trimethyldodecane can be compared with other similar branched alkanes:
2,6,10-Trimethyldodecane: Another branched alkane with similar properties but different methyl group positions.
2,2,4-Trimethylpentane:
2,2,4,4-Tetramethylpentane: A highly branched alkane with different physical properties due to its structure.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties .
Properties
IUPAC Name |
2,6,11-trimethyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXOARHSFUBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865591 | |
| Record name | 2,6,11-Trimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-56-4 | |
| Record name | 2,6,11-Trimethyldodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 2,6,11-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,11-Trimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 2,6,11-Trimethyldodecane been identified in other plant species, and if so, under what circumstances?
A2: While the provided research focuses on potatoes, another study detected this compound in the ethanolic extract of Urtica dioica (stinging nettle) leaves []. This suggests a broader presence of this compound in the plant kingdom, though its specific roles and functions within various plant species require further investigation.
Q2: What analytical techniques are commonly employed to identify and quantify this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying and quantifying this compound in complex mixtures, as demonstrated in both research articles [, ]. This technique provides high sensitivity and selectivity, allowing researchers to separate and identify individual compounds based on their mass-to-charge ratios.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















